molecular formula C19H18N2O2 B2948920 (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide CAS No. 342590-33-4

(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No.: B2948920
CAS No.: 342590-33-4
M. Wt: 306.365
InChI Key: AWZNCRQCPBSAQW-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)acrylamide” is a biochemical compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 . It is used for proteomics research .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 306.36 . More specific properties like melting point, boiling point, and solubility would require experimental determination.

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information would be provided in the compound’s Safety Data Sheet (SDS), which should be consulted before handling the compound.

Future Directions

The future directions for research on this compound would depend on the results of initial studies. Given its use in proteomics research , it could potentially be used to study protein function or interactions in various biological contexts.

Properties

IUPAC Name

(E)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-8-9-17(10-14(13)2)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-11H,1-3H3,(H,21,22)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZNCRQCPBSAQW-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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